molecular formula C7H9F3N2O B13162605 3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol

3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol

Cat. No.: B13162605
M. Wt: 194.15 g/mol
InChI Key: IZBJXAQMSZIKAG-UHFFFAOYSA-N
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Description

3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C7H9F3N2O It is characterized by the presence of an amino group, a trifluoromethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol involves the reaction of 3-fluoropropanal with ammonia. This reaction typically requires controlled conditions to ensure the desired product is obtained . Another approach involves the use of trifluoromethylation reagents in combination with pyrrole derivatives to introduce the trifluoromethyl group and the pyrrole ring into the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group and the pyrrole ring in 3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol makes it unique compared to its analogs

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol

InChI

InChI=1S/C7H9F3N2O/c8-7(9,10)6(13,4-11)5-1-2-12-3-5/h1-3,12-13H,4,11H2

InChI Key

IZBJXAQMSZIKAG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C(CN)(C(F)(F)F)O

Origin of Product

United States

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